3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21486283
InChI: InChI=1S/C16H14N4OS/c17-13-12-11(8-3-2-6-19-7-8)9-4-1-5-10(9)20-16(12)22-14(13)15(18)21/h2-3,6-7H,1,4-5,17H2,(H2,18,21)
SMILES: C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N
Molecular Formula: C16H14N4OS
Molecular Weight: 310.4 g/mol

3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide

CAS No.:

Cat. No.: VC21486283

Molecular Formula: C16H14N4OS

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide -

Specification

Molecular Formula C16H14N4OS
Molecular Weight 310.4 g/mol
IUPAC Name 6-amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Standard InChI InChI=1S/C16H14N4OS/c17-13-12-11(8-3-2-6-19-7-8)9-4-1-5-10(9)20-16(12)22-14(13)15(18)21/h2-3,6-7H,1,4-5,17H2,(H2,18,21)
Standard InChI Key MJKBTJVPGNRKMX-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N
Canonical SMILES C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N

Introduction

Chemical Structure and Properties

3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide contains multiple functional groups that confer its reactivity and potential biological activity. The compound features a fused ring system with a pyridine substituent, amino group, and carboxylic acid amide functionality.

Chemical Identification and Structural Data

ParameterValue
Molecular FormulaC16H14N4OS
Molecular Weight310.4 g/mol
IUPAC Name6-amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Standard InChIInChI=1S/C16H14N4OS/c17-13-12-11(8-3-2-6-19-7-8)9-4-1-5-10(9)20-16(12)22-14(13)15(18)21/h2-3,6-7H,1,4-5,17H2,(H2,18,21)
Standard InChIKeyMJKBTJVPGNRKMX-UHFFFAOYSA-N
VCIDVC21486283

Table 1: Chemical identification parameters of 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide

Structural Characteristics

The compound contains several key structural elements that contribute to its chemical behavior:

  • A heterocyclic ring system containing sulfur and nitrogen atoms

  • A pyridin-3-yl substituent that extends the conjugation of the molecule

  • An amino group that can participate in hydrogen bonding interactions

  • A carboxylic acid amide group that enhances solubility and potential binding interactions

The presence of these multiple functional groups creates a compound with diverse reactivity profiles and potential for interactions with biological targets.

Synthetic ApproachTypical YieldReaction Conditions
EDC·HCl/HOBt with NH4Cl77-87%DMF or DMSO, 20-40°C, 15-72h
CDI with NH4OH60-75%DMF, 40°C, 0.5h followed by NH4OH treatment
Thionyl chloride activation60-70%Reflux in thionyl chloride followed by NH3 treatment

Table 2: Synthesis yields for related heterocyclic carboxylic acid amides

Structural Relationship to Other Bioactive Heterocycles

The structural features of 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide share similarities with other bioactive heterocyclic compounds.

Comparison with Related Bioactive Heterocycles

CompoundStructural SimilaritiesBiological Activities
Thiazolino 2-Pyridone AmidesHeterocyclic core with amide functionalityInhibition of Chlamydia trachomatis infectivity
Pyrazolo[3,4-b]pyridine-4-carboxylic acid amidesHeterocyclic core with pyridine and carboxamideKinase inhibition
Thieno[3,4-d]pyridazine derivativesSulfur-containing heterocyclic systemVarious enzyme inhibition activities

Table 3: Comparison with structurally related bioactive compounds

Structure-Activity Relationships

The structural features of 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide that potentially contribute to biological activity include:

Structure-Based Drug Design Considerations

The unique structural characteristics of 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide make it a potentially valuable scaffold for structure-based drug design.

Pharmacophore Features

Key pharmacophore features include:

  • The amino group at position 3

  • The pyridin-3-yl group at position 4

  • The carboxylic acid amide group

  • The fused heterocyclic ring system containing sulfur and nitrogen atoms

Physicochemical Properties and Drug-Likeness

Estimated Physicochemical Properties

Based on its structure, the following physicochemical properties can be estimated:

PropertyEstimated ValueRelevance to Drug Development
Molecular Weight310.4 g/molWithin Lipinski's rule of five (<500)
H-bond Donors3 (NH2 and CONH2)Within acceptable range for oral bioavailability
H-bond Acceptors5 (N and O atoms)Within acceptable range for oral bioavailability
Calculated LogP~2-3 (estimated)Suggests moderate lipophilicity
Rotatable Bonds~2-3Indicates moderate molecular flexibility

Table 4: Estimated physicochemical properties and drug-likeness parameters

Research and Development Outlook

Future Research Directions

Future research on this compound could focus on:

  • Optimization of synthetic routes to improve yields and purity

  • Comprehensive biological screening to identify specific therapeutic applications

  • Structure-activity relationship studies to identify the most promising derivative compounds

  • Computational studies to predict binding modes with potential biological targets

  • Development of targeted library compounds based on this scaffold

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